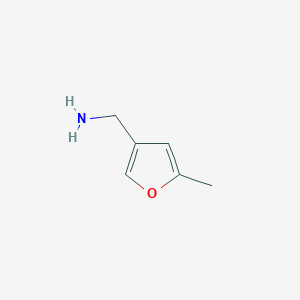![molecular formula C19H19N3O2 B2855922 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide CAS No. 1031993-19-7](/img/structure/B2855922.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In another study, eighteen 2-[(2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy]-N-phenylacetamide derivatives were designed and synthesized via a hybrid pharmacophore approach .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by means of single-crystal X-ray diffraction analysis . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Mécanisme D'action
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide works by blocking the TRPV1 channel, which is involved in the transmission of pain signals. The TRPV1 channel is activated by a variety of stimuli, including heat, capsaicin, and acid. When the channel is activated, it allows positively charged ions, such as calcium and sodium, to enter the cell. This leads to the depolarization of the cell membrane and the transmission of pain signals to the brain. By blocking the TRPV1 channel, this compound prevents the entry of these ions and reduces the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of chronic pain. It has also been shown to be effective in reducing pain in humans with neuropathic pain, a type of chronic pain that is often difficult to treat with traditional pain medications. This compound has a good safety profile, with no significant side effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models of chronic pain. However, there are also limitations to using this compound in lab experiments. It is a relatively new drug, and more research is needed to fully understand its potential therapeutic benefits. In addition, its effectiveness may vary depending on the type of chronic pain being treated.
Orientations Futures
There are several future directions for research on 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide. One area of research is to further understand its mechanism of action and how it can be optimized for the treatment of chronic pain. Another area of research is to explore its potential therapeutic benefits for other conditions, such as inflammatory pain and cancer pain. Finally, more research is needed to understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide involves a multi-step process that starts with the reaction of 2-ethyl-4-quinazolinol with 2-methylphenylacetyl chloride in the presence of a base. The resulting intermediate is then reacted with a nucleophile, such as sodium hydride, to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it an attractive candidate for further research and development.
Applications De Recherche Scientifique
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic benefits in treating chronic pain. The TRPV1 channel, which is blocked by this compound, is involved in the transmission of pain signals. By blocking this channel, this compound has the potential to reduce pain without the side effects associated with traditional pain medications. This compound has been shown to be effective in animal models of chronic pain, and clinical trials in humans have shown promising results.
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-20-16-11-7-5-9-14(16)19(22-17)24-12-18(23)21-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXCTFBAZIGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)







![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)